6-(4-bromo-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE is a complex heterocyclic compound that features a unique combination of bromine, thiophene, triazole, thiadiazole, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring system also display a range of pharmacological properties.
Pyrazole Derivatives: Pyrazole-based compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with various biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H5BrN6S2 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H5BrN6S2/c11-5-4-12-13-7(5)9-16-17-8(6-2-1-3-18-6)14-15-10(17)19-9/h1-4H,(H,12,13) |
InChI Key |
NVODLMJFKNQQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br |
Origin of Product |
United States |
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